molecular formula C6H17N5O2 B115498 Dpta/NO CAS No. 146724-95-0

Dpta/NO

Cat. No.: B115498
CAS No.: 146724-95-0
M. Wt: 191.23 g/mol
InChI Key: DLNIKTWGBUNSSV-UHFFFAOYSA-N
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Description

DPTA NONOate: (Diethylenetriamine NONOate) belongs to the class of diazeniumdiolate small molecules, which serve as nitric oxide (NO) donors. Its chemical structure includes a central diethylenetriamine (DPTA) backbone linked to a nitric oxide group. The compound exhibits a slow release of NO, making it valuable for various applications .

Properties

IUPAC Name

[bis(3-aminopropyl)amino]-hydroxyimino-oxidoazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H17N5O2/c7-3-1-5-10(6-2-4-8)11(13)9-12/h12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNIKTWGBUNSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CN(CCCN)[N+](=NO)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes:: DPTA NONOate can be synthesized through the following steps:

    DPTA Activation: Diethylenetriamine reacts with nitrous acid (HNO₂) to form the diazeniumdiolate moiety.

    NO Donor Formation: The resulting DPTA diazeniumdiolate is the active NO donor.

Reaction Conditions::
  • Temperature: Typically performed at room temperature (around 22-25°C).
  • Solvent: Aqueous solutions are commonly used.

Industrial Production:: Industrial-scale production methods involve scaling up the synthetic route while maintaining the desired purity and yield.

Chemical Reactions Analysis

DPTA NONOate undergoes several reactions:

    NO Release: The compound slowly releases NO due to its diazeniumdiolate structure.

    Biological Reactions: In biological systems, DPTA NONOate can modulate cellular processes by releasing NO.

Common reagents and conditions:

    Acidic Conditions: Acidic environments facilitate NO release.

    Biological Media: DPTA NONOate reacts with biological thiols and proteins.

Major products:

    NO: The primary product is nitric oxide, which plays essential roles in vasodilation, immune response, and neurotransmission.

Scientific Research Applications

DPTA NONOate finds applications in various fields:

    Chemistry: Used as a controlled NO donor in chemical studies.

    Biology: Investigated for its effects on cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, such as vasodilation and wound healing.

    Industry: Employed in material science and drug delivery research.

Mechanism of Action

DPTA NONOate exerts its effects through NO release. NO acts as a signaling molecule, influencing various cellular processes. It activates guanylate cyclase, leading to increased cyclic guanosine monophosphate (cGMP) levels, which mediate vasodilation and other physiological responses.

Comparison with Similar Compounds

DPTA NONOate stands out due to its slow and sustained NO release. Similar compounds include other diazeniumdiolates like DETA NONOate (Diethylamine NONOate) and DEA NONOate (Diethanolamine NONOate).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dpta/NO
Reactant of Route 2
Dpta/NO

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